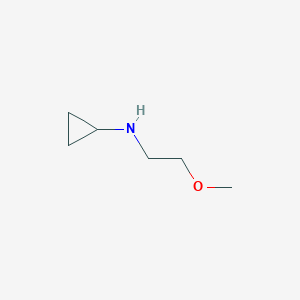

N-(2-甲氧基乙基)环丙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

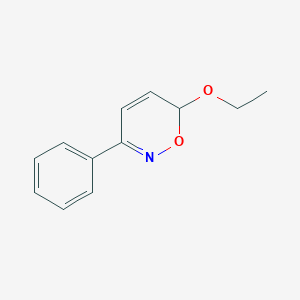

N-(2-methoxyethyl)cyclopropanamine is a chemical compound that has been the subject of various studies due to its interesting chemical and physical properties. It is related to compounds that serve as key intermediates in the synthesis of pharmacologically active molecules, although our focus will exclude any direct drug use or dosage information.

Synthesis Analysis

The synthesis of compounds similar to N-(2-methoxyethyl)cyclopropanamine often involves chemoenzymatic routes or catalytic reactions. For example, a key chiral intermediate for the synthesis of certain receptor antagonists can be prepared via a chemoenzymatic route using leucine dehydrogenase, starting from methylcyclopropyl ketone (Parker et al., 2012). Moreover, methods such as rhodium-catalyzed cyclopropanation have been employed for the synthesis of cyclopropylmethanamines in a highly diastereo- and enantioselective manner (Miura et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds closely related to N-(2-methoxyethyl)cyclopropanamine, such as cyclohexanaminium derivatives, has been characterized through techniques like single-crystal X-ray diffraction, revealing detailed geometric parameters and hydrogen bonding interactions (Li et al., 2017).

Chemical Reactions and Properties

Cyclopropylamines, including structures similar to N-(2-methoxyethyl)cyclopropanamine, participate in a variety of chemical reactions. Cyclopropanation reactions, in particular, have been extensively studied for their application in organic synthesis, showing the versatility and reactivity of the cyclopropane moiety (Bartoli et al., 2014). The cyclopropane ring is of interest both for its strain and for its importance in naturally occurring compounds.

Physical Properties Analysis

The physical properties of compounds like N-(2-methoxyethyl)cyclopropanamine are influenced by their molecular structure. While specific studies focusing on the physical properties of N-(2-methoxyethyl)cyclopropanamine were not identified, research on similar compounds suggests that factors such as molecular weight, crystalline structure, and solvate formation significantly affect their physical characteristics.

Chemical Properties Analysis

The chemical properties of cyclopropanamines and related compounds include reactivity towards various organic transformations, such as cyclopropanation and aminoboration reactions. These reactions are often highly regio- and diastereoselective, enabling the synthesis of structurally complex and biologically interesting molecules (Sakae et al., 2014).

科学研究应用

植物科学中的褪黑激素

褪黑激素,化学名称为 N-乙酰-5-甲氧基色胺,在包括人类、动物和植物在内的不同生物中表现出广泛的多效作用。研究阐明了褪黑激素在调节动物的昼夜节律和控制植物衰老中的重要作用。它在农业中的应用在改善商业重要作物的生长、发育和抗逆性方面显示出有希望的结果。这强调了含甲氧基化合物的潜力,即增强植物生理和农业生产力 (Nawaz 等人,2016)。

褪黑激素的抗氧化特性

褪黑激素作为直接自由基清除剂的作用拓宽了我们对其有益于生殖生理的机制的理解。它对卵母细胞成熟和胚胎发育表现出有益作用,突出了其减少氧化应激的抗氧化能力。这一特性与旨在减轻活性氧在各种生物过程中产生的破坏性影响的科学研究特别相关 (Tamura 等人,2012)。

褪黑激素的抗炎活性

褪黑激素的抗炎活性可以对许多疾病的慢性炎症产生有益作用。褪黑激素研究的这一方面强调了甲氧基化合物的衍生物在为慢性炎症疾病开发干预措施中的重要性。体外和体内研究都支持褪黑激素的抗炎活性,为在临床环境中利用含甲氧基化合物的化合物来对抗炎症相关疾病开辟了新途径 (Nabavi 等人,2019)。

植物褪黑激素:在植物中的作用

在植物中发现褪黑激素导致了一个新的研究领域,即研究其在植物组织中的功能。植物中的褪黑激素,或植物褪黑激素,与抗氧化活性、促进生长和在协调光周期反应中的作用有关。这突出了含甲氧基化合物的用途,即增强植物对环境胁迫的抵抗力并改善农业成果 (Paredes 等人,2009)。

安全和危害

The safety information for N-(2-methoxyethyl)cyclopropanamine indicates that it has several hazard statements: H226, H302, H314, H3351. The precautionary statements include P210, P233, P240, P241, P242, P243, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P5011.

未来方向

I couldn’t find specific information on the future directions of N-(2-methoxyethyl)cyclopropanamine. However, it’s worth noting that the compound could have potential applications in various fields of research, given its unique chemical properties.

属性

IUPAC Name |

N-(2-methoxyethyl)cyclopropanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-8-5-4-7-6-2-3-6/h6-7H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLGBPLJSLMGJAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyethyl)cyclopropanamine | |

CAS RN |

178366-15-9 |

Source

|

| Record name | N-(2-methoxyethyl)cyclopropanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-1H-benzo[d]imidazol-5-amine](/img/structure/B61608.png)

![2-[2-[(4-Chlorophenyl)sulfonyl]ethyl]cyclohexan-1-one](/img/structure/B61611.png)

![2-[2-(2-methoxyphenyl)phenyl]acetic Acid](/img/structure/B61613.png)

![[1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B61636.png)

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B61640.png)